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Executive Summary
LY2780301 is a potent, orally bioavailable, ATP-competitive dual inhibitor of p70 ribosomal S6

kinase (p70S6K) and Akt (protein kinase B). The phosphatidylinositol 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most

frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation,

survival, and resistance to therapy. This technical guide provides a comprehensive overview of

the target validation of LY2780301, with a primary focus on its investigation in HER2-negative

breast cancer, a setting where the PI3K/Akt/mTOR pathway is often activated. This document

summarizes key preclinical and clinical data, details experimental methodologies for target

validation, and presents visual representations of the relevant signaling pathways and

experimental workflows.

Introduction: The p70S6K/Akt Signaling Pathway
and its Role in Cancer
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell

growth, proliferation, and survival. Aberrant activation of this pathway, through mutations in key

components such as PIK3CA or loss of the tumor suppressor PTEN, is a common event in

many cancers, including breast cancer. Akt, a serine/threonine kinase, is a central node in this

pathway. Upon activation, Akt phosphorylates a multitude of downstream substrates, including
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the mTOR complex 1 (mTORC1). mTORC1, in turn, phosphorylates and activates p70S6K,

which promotes protein synthesis and cell growth.

In the context of HER2-negative breast cancer, activation of the PI3K/Akt/mTOR pathway has

been implicated in resistance to standard therapies such as chemotherapy and endocrine

therapy. Therefore, targeting key nodes within this pathway, such as Akt and p70S6K,

represents a rational therapeutic strategy. LY2780301 was developed as a dual inhibitor to

simultaneously block these two critical downstream effectors, with the potential to overcome

resistance and inhibit tumor growth.

Preclinical Target Validation of LY2780301
Preclinical studies have been instrumental in validating p70S6K and Akt as the primary targets

of LY2780301 and in establishing its anti-tumor activity in breast cancer models.

Biochemical and Cellular Activity
In vitro studies have demonstrated the potent inhibitory activity of LY2780301 against its

intended targets and its effects on cancer cell proliferation.

Table 1: Preclinical Activity of LY2780301 in Breast Cancer Models
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Parameter Cell Line/Model Value Reference

Target Inhibition

p-S6 Inhibition
ErbB2-overexpressing

hMECs
Effective Inhibition [1]

p-PRAS40 Inhibition
ErbB2-overexpressing

hMECs
Effective Inhibition [1]

Cellular Activity

Cell Proliferation

hMECs with ErbB2-

induced p70S6K

activation

Drastic Decrease [1]

Cell Cycle

hMECs with ErbB2-

induced p70S6K

activation

G0-G1 Phase

Blockade
[1]

In Vivo Efficacy
The anti-tumor activity of LY2780301 has been evaluated in animal models of breast cancer. In

the MMTV-neu mouse model, which develops ER-negative mammary tumors with p70S6K

activation, treatment with LY2780301 was sufficient to suppress the phosphorylation of S6 and

decrease cell proliferation in hyperplasic mammary epithelial cells.[1]

Clinical Validation of LY2780301 in Specific Cancers
The clinical development of LY2780301 has primarily focused on patients with advanced solid

tumors, with a notable emphasis on HER2-negative breast cancer.

Phase I Studies in Advanced Solid Tumors
A first-in-human Phase I study of single-agent LY2780301 was conducted in patients with

refractory solid tumors. The study established a favorable safety profile and determined the

recommended Phase II dose. Pharmacodynamic assessments in skin biopsies showed

inhibition of phosphorylated S6 (pS6) in over 50% of patients receiving 400-500 mg per day,
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confirming target engagement in a clinical setting. While no complete or partial responses were

observed, prolonged stable disease was noted in some patients.

Another Phase Ib study evaluated LY2780301 in combination with gemcitabine in patients with

advanced or metastatic solid tumors harboring molecular alterations in the PI3K/Akt/mTOR

pathway. The combination was found to be manageable with encouraging anti-tumor activity.

Table 2: Clinical Trial Results for LY2780301
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Trial Identifier Cancer Type(s) Treatment Regimen Key Findings

Phase I
Refractory Solid

Tumors

LY2780301

monotherapy

Recommended Phase

II Dose: 300-500 mg.

Pharmacodynamics:

>50% of patients at

400-500 mg/day

showed pS6 inhibition

in skin biopsies.

Efficacy: No CR or

PR; best response

was prolonged stable

disease.

Phase Ib

Advanced/Metastatic

Solid Tumors with

PI3K/Akt/mTOR

alterations

LY2780301 +

Gemcitabine

Safety: Manageable

toxicity. Efficacy:

Encouraging anti-

tumor activity.

TAKTIC (Phase Ib/II)

HER2-Negative

Advanced Breast

Cancer

LY2780301 +

Paclitaxel

Objective Response

Rate (ORR) at 6

months: 63.9% in the

overall population;

55% in patients with

PI3K/Akt pathway

activation.

Progression-Free

Survival (PFS): 6-

month PFS was 92%

for ctDNA-negative

patients vs. 68% for

ctDNA-positive

patients.

TAKTIC Trial in HER2-Negative Breast Cancer
The Phase Ib/II TAKTIC trial (NCT01980277) investigated LY2780301 in combination with

weekly paclitaxel in patients with HER2-negative advanced breast cancer. The study
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demonstrated the feasibility of the combination and provided preliminary evidence of efficacy.

The objective response rate (ORR) at 6 months was 63.9% in the overall population and 55%

in the subgroup of patients with activation of the PI3K/Akt pathway.[2] Analysis of circulating

tumor DNA (ctDNA) at baseline was associated with progression-free survival (PFS), with a 6-

month PFS of 92% for ctDNA-negative patients compared to 68% for ctDNA-positive patients.

[2]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation

of LY2780301.

p70S6K Kinase Assay
This assay is used to determine the direct inhibitory effect of LY2780301 on the enzymatic

activity of p70S6K.

Materials:

Recombinant p70S6K enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

ATP

p70S6K substrate (e.g., S6Ktide)

LY2780301 (or other test inhibitor)

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Microplate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of LY2780301 in kinase buffer.

In a 96-well plate, add the diluted LY2780301, recombinant p70S6K enzyme, and substrate.
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Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system

according to the manufacturer's instructions.

Calculate the IC50 value of LY2780301 by plotting the percentage of kinase inhibition

against the log of the inhibitor concentration.

Western Blotting for Phosphorylated Akt and S6
This method is used to assess the inhibition of the PI3K/Akt/mTOR pathway in cancer cells

treated with LY2780301 by measuring the phosphorylation status of key downstream proteins.

Materials:

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

Cell culture medium and supplements

LY2780301

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236),

anti-total S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed breast cancer cells and allow them to adhere overnight.

Treat the cells with various concentrations of LY2780301 for a specified duration.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using an ECL substrate and an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated to total protein for Akt

and S6.

Cell Proliferation Assay
This assay measures the effect of LY2780301 on the growth and viability of breast cancer cells.

Materials:

Breast cancer cell lines

Cell culture medium and supplements

LY2780301

96-well plates
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MTT, WST-1, or CellTiter-Glo® reagent

Microplate reader

Procedure:

Seed the breast cancer cells in a 96-well plate at a predetermined density.

Allow the cells to attach and grow for 24 hours.

Treat the cells with a range of concentrations of LY2780301.

Incubate the cells for a specified period (e.g., 72 hours).

Add the proliferation reagent (e.g., MTT) to each well and incubate according to the

manufacturer's instructions.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value of LY2780301.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY2780301.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1150114?utm_src=pdf-body-img
https://www.benchchem.com/product/b1150114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Target Validation

Hypothesis:
Inhibition of p70S6K/Akt

is effective in
PI3K-pathway activated
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Caption: A generalized workflow for the target validation of a kinase inhibitor like LY2780301.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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